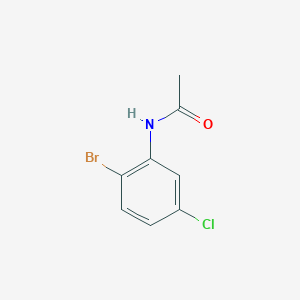

N-(2-Bromo-5-chlorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromo-5-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYFNGALGIVDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618307 | |

| Record name | N-(2-Bromo-5-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-66-7 | |

| Record name | N-(2-Bromo-5-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(2-Bromo-5-chlorophenyl)acetamide

This guide provides an in-depth exploration of the synthesis of N-(2-Bromo-5-chlorophenyl)acetamide from 2-bromo-5-chloroaniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, provides detailed experimental protocols, and emphasizes safety and analytical validation.

Foundational Principles: The Chemistry of N-Acetylation

The conversion of 2-bromo-5-chloroaniline to this compound is a classic example of N-acetylation, a fundamental reaction in organic synthesis. This transformation is a nucleophilic acyl substitution reaction.[1] The core of this reaction lies in the nucleophilic character of the amino group (-NH2) on the aniline derivative and the electrophilic nature of the acetylating agent.

Reaction Mechanism:

The reaction proceeds through a well-established nucleophilic acyl substitution mechanism.[2][3] The lone pair of electrons on the nitrogen atom of 2-bromo-5-chloroaniline attacks the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride. This initial attack forms a tetrahedral intermediate.[4][5] Subsequently, the intermediate collapses, leading to the departure of a leaving group (acetate ion in the case of acetic anhydride) and the formation of the stable amide product. A final deprotonation step, often facilitated by a weak base or another molecule of the aniline starting material, yields the neutral this compound.

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Reagents and Materials: Properties and Safety Considerations

A thorough understanding of the properties and hazards of all chemicals is paramount for a safe and successful synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Key Hazards | References |

| 2-Bromo-5-chloroaniline | C₆H₅BrClN | 206.47 | Solid | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.[6][7][8] | [6][7][8][9][10] |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Liquid | Flammable liquid and vapor. Harmful if swallowed. Fatal if inhaled. Causes severe skin burns and eye damage.[11][12][13] | [11][12][13][14][15] |

| This compound | C₈H₇BrClNO | 248.51 | Solid | Causes skin and serious eye irritation. May cause respiratory irritation.[16][17] | [16][17] |

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of hazardous vapors.[12][13]

-

Handling Acetic Anhydride: Acetic anhydride is highly corrosive and reacts violently with water.[14] It should be handled with extreme care, away from ignition sources.[11][12]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Materials:

-

2-bromo-5-chloroaniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel, filter flask)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Caption: General experimental workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-5-chloroaniline in a minimal amount of glacial acetic acid.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

-

Addition of Acetylating Agent: While stirring, slowly add a stoichiometric equivalent of acetic anhydride to the cooled solution. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a designated period (typically 1-2 hours) to ensure the reaction goes to completion.

-

Precipitation: Pour the reaction mixture into a beaker containing ice-cold water. The product, this compound, will precipitate as a solid.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

Purification: The Art of Recrystallization

Recrystallization is a critical step to obtain a high-purity product. The principle behind this technique is the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.[18][19]

Solvent Selection:

The ideal recrystallization solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely when heated to its boiling point.

-

Be chemically inert towards the compound.

-

Have a boiling point lower than the melting point of the compound.

-

Be easily removable from the purified crystals.

A common solvent system for recrystallizing N-arylacetamides is a mixture of ethanol and water.

Recrystallization Procedure:

-

Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[20]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[20]

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration.[18]

-

Drying: Wash the crystals with a small amount of cold ethanol-water mixture and then dry them thoroughly.

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

A. Melting Point Determination:

A sharp melting point range close to the literature value is a good indicator of purity.

B. Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound will exhibit characteristic absorption bands.[21][22]

-

N-H Stretch: A peak in the region of 3180-3350 cm⁻¹ indicates the N-H bond of the secondary amide.[23]

-

C=O Stretch (Amide I band): A strong absorption band between 1630-1680 cm⁻¹ is characteristic of the carbonyl group in a secondary amide.[23][24]

-

N-H Bend (Amide II band): A peak around 1470–1570 cm⁻¹ corresponds to the N-H bending vibration.[24]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons, the N-H proton (which is often a broad singlet), and the methyl protons of the acetyl group.

-

¹³C NMR: The spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

-

Example of Expected Spectral Data for a similar compound, N-phenylacetamide: [25]

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~2.1 (s, 3H, -COCH₃), ~7.1-7.5 (m, 5H, Ar-H), ~7.8 (br s, 1H, -NH) |

| ¹³C NMR (CDCl₃) | δ ~24 ( -COCH₃), ~120, 124, 129, 138 (Ar-C), ~169 (C=O) |

Conclusion

The synthesis of this compound from 2-bromo-5-chloroaniline is a straightforward yet illustrative example of N-acetylation. By understanding the reaction mechanism, adhering to strict safety protocols, and employing proper purification and characterization techniques, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and development.

References

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

-

Spectroscopic studies of intermolecular associations and assignments of vibrational frequencies of free and bonded functional groups in amides. (n.d.). Indian Academy of Sciences. [Link]

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025). Journal of the Chemical Society. [Link]

-

neoFroxx. (2021). Safety Data Sheet: Acetic anhydride p.A. [Link]

-

Lab Alley. (2024). Acetic Anhydride, ACS Grade Safety Data Sheet. [Link]

-

Acetic Anhydride - Safety Data Sheet. (2015). [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Amides. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. [Link]

-

ResearchGate. (n.d.). Mechanism of aniline acetylation reaction (Koreeda, 2011). [Link]

-

ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-5-chloroaniline. PubChem Compound Database. [Link]

-

UTN. (n.d.). Theoretical Study of Acid Acetylation of Aniline. [Link]

-

Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride? [Link]

-

Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. [Link]

-

Organic Syntheses. (n.d.). Acetamide, N-bromo-. [Link]

-

PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET - N1-(2-Chlorophenyl)-2-bromoacetamide. [Link]

-

IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

-

Recrystallization. (n.d.). [Link]

-

Thermo Fisher Scientific. (2016). SAFETY DATA SHEET - N1-(4-Bromo-2-chlorophenyl)acetamide. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

Angene Chemical. (2024). Safety Data Sheet. [Link]

-

Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). [Link]

-

RECRYSTALLISATION. (n.d.). [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

-

ResearchGate. (n.d.). 2-Bromo-N-(2-chlorophenyl)acetamide. [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ria.utn.edu.ar [ria.utn.edu.ar]

- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 6. Page loading... [guidechem.com]

- 7. 2-Bromo-5-chloroaniline | C6H5BrClN | CID 11310276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. leap.epa.ie [leap.epa.ie]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. shop.neofroxx.com [shop.neofroxx.com]

- 13. media.laballey.com [media.laballey.com]

- 14. fishersci.ca [fishersci.ca]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.es [fishersci.es]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. mt.com [mt.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. ias.ac.in [ias.ac.in]

- 23. IR Spectrum: Amides [quimicaorganica.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. rsc.org [rsc.org]

N-(2-Bromo-5-chlorophenyl)acetamide: Physicochemical Properties and Spectroscopic Structure Elucidation

An In-depth Technical Guide for Drug Development Professionals

Abstract

N-(2-Bromo-5-chlorophenyl)acetamide is a halogenated aromatic amide, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other fine chemicals. A precise understanding of its chemical properties and an unambiguous confirmation of its molecular structure are paramount for its effective use in research and development. This guide provides a detailed examination of the key physicochemical properties of this compound and outlines a comprehensive, multi-technique spectroscopic approach for its structural elucidation. We will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, explaining the causality behind experimental choices to create a self-validating analytical workflow.

Introduction and Molecular Overview

This compound belongs to the acetanilide family of organic compounds. Its structure is characterized by a central benzene ring substituted with three distinct functional groups: a bromine atom, a chlorine atom, and an acetamido group (-NHCOCH₃). The relative positioning of these substituents (ortho-bromo and meta-chloro with respect to the acetamido group) dictates its unique chemical reactivity and physical properties. This specific substitution pattern makes it a valuable building block in medicinal chemistry, where precise control over molecular architecture is essential for designing molecules with targeted biological activity.

The first step in working with any chemical entity is to confirm its identity and purity. The following sections detail a systematic approach to achieve this for this compound, grounding all analysis in established spectroscopic principles.[1][2]

Physicochemical and Computed Properties

A summary of the core identifiers and physicochemical properties of this compound is essential for its handling, storage, and use in synthetic protocols. The data presented below has been aggregated from chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 827-66-7 | [3] |

| Molecular Formula | C₈H₇BrClNO | [3][4] |

| Molecular Weight | 248.50 g/mol | [3][4] |

| Canonical SMILES | CC(=O)NC1=C(Br)C=CC(Cl)=C1 | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

The Strategy of Structural Elucidation

Confirming the structure of a synthesized organic molecule is a puzzle-solving exercise where each analytical technique provides a unique piece of the puzzle.[1][5] A multi-faceted approach is crucial for unambiguous confirmation. Our strategy relies on three pillars of modern spectroscopy:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (specifically the presence of bromine and chlorine).

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish the precise connectivity of atoms.

This synergistic workflow ensures that the final proposed structure is consistent with all collected data, providing a high degree of confidence.

Caption: Workflow for the structural elucidation of this compound.

Detailed Spectroscopic Analysis

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the first-line technique to confirm that the reaction yielded a product of the correct molecular weight. For halogenated compounds, it offers an extra layer of validation. The natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) create a highly characteristic pattern of peaks in the mass spectrum.

Expected Data:

-

Molecular Ion Peak (M⁺): A cluster of peaks will be observed around m/z 247, 249, and 251.

-

Isotopic Pattern: The most intense peak in the cluster (M⁺) will correspond to the molecule containing ⁷⁹Br and ³⁵Cl (m/z ≈ 247). A peak at M+2 will be very prominent, arising from molecules with either ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl. A smaller peak at M+4 will correspond to the molecule containing ⁸¹Br and ³⁷Cl. The relative intensities of these peaks are predictable and serve as a fingerprint for the presence of one bromine and one chlorine atom.

-

Fragmentation: A common fragmentation pathway for acetanilides is the cleavage of the amide bond. A significant fragment peak corresponding to the loss of the acetyl group (•COCH₃, 43 Da) would be expected, resulting in a 2-bromo-5-chloroanilinium cation.

Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine). Set the ionization mode to Electron Ionization (EI) at 70 eV.

-

Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or gas chromatography (GC-MS).

-

Data Acquisition: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and key fragments.

-

Analysis: Analyze the resulting spectrum, identifying the molecular ion cluster and comparing its isotopic pattern to the theoretical pattern for a C₈H₇BrClNO species.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups.[2] The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule. For this compound, we are primarily looking for evidence of the amide group.

Expected Data:

-

~3250-3300 cm⁻¹ (N-H stretch): A sharp to moderately broad peak in this region is characteristic of the N-H bond in a secondary amide.

-

~1670-1690 cm⁻¹ (C=O stretch, Amide I band): A very strong, sharp absorption here is the most prominent feature of an amide and is indicative of the carbonyl group.

-

~1510-1550 cm⁻¹ (N-H bend, Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, further confirms the amide functionality.

-

~3000-3100 cm⁻¹ (Aromatic C-H stretch): Peaks in this region confirm the presence of the benzene ring.

-

~1400-1600 cm⁻¹ (Aromatic C=C stretch): Multiple sharp peaks of variable intensity are expected for the aromatic ring.

Protocol: Acquiring an ATR-FTIR Spectrum

-

Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Process the spectrum (background correction, ATR correction if necessary) and identify the characteristic absorption bands, correlating them to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule.[1][6] It provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing us to piece together the atomic connectivity.

Caption: Molecular structure of this compound.

Expected ¹H NMR Data (in CDCl₃, ~400 MHz):

-

~δ 8.0-8.5 ppm (singlet or broad singlet, 1H): This signal corresponds to the amide proton (N-H). It is often broad due to quadrupole coupling with the nitrogen atom and may exchange with D₂O.

-

Aromatic Region (δ 7.0-7.8 ppm, 3H total): The three aromatic protons will appear in this region. Their exact chemical shifts and splitting patterns are dictated by the electronic effects of the substituents.

-

The proton ortho to the chlorine and meta to the bromine will likely be a doublet.

-

The proton between the bromine and the acetamido group will likely be a doublet of doublets.

-

The proton ortho to the acetamido group and meta to the chlorine will likely be a doublet.

-

-

~δ 2.2 ppm (singlet, 3H): This sharp singlet corresponds to the three equivalent protons of the methyl (CH₃) group of the acetyl function. It is a singlet because there are no adjacent protons to couple with.

Expected ¹³C NMR Data (in CDCl₃, ~100 MHz):

-

~δ 168-170 ppm: The carbonyl carbon (C=O) of the amide.

-

~δ 115-140 ppm: Six distinct signals are expected for the six carbons of the aromatic ring. The carbons directly attached to the electronegative halogens and the nitrogen atom will have their chemical shifts significantly influenced.

-

~δ 25 ppm: The methyl carbon (CH₃) of the acetyl group.

Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum. A standard pulse program is used. Ensure the spectral width covers the expected range (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum. This requires more scans than ¹H NMR due to the lower natural abundance of ¹³C. A proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets.

-

Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Integrate the ¹H signals to determine the relative number of protons.

-

Analysis: Assign each signal in the ¹H and ¹³C spectra to a specific proton or carbon in the proposed structure, ensuring all data are consistent.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of modern analytical chemistry. By systematically applying mass spectrometry, IR spectroscopy, and NMR spectroscopy, we can move from a simple molecular formula to a fully confirmed 3D structure. Mass spectrometry confirms the elemental composition, IR spectroscopy identifies the essential amide functionality, and NMR spectroscopy provides the definitive atomic connectivity. This rigorous, self-validating workflow is fundamental to ensuring the quality and identity of chemical entities used in research and drug development.

References

-

PubChem. N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. [Link]

-

PubChem. N-(2-Bromo-5-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

American Chemical Society. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]

-

MDPI. (2021). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Molecules. [Link]

-

Chemchart. N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9). [Link]

-

MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. [Link]

-

PubChem. N-Acetyl-L-alanine. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2021). 5: Analytical Methods for Structure Elucidation. [Link]

-

ResearchGate. (2015). Physicochemical Properties of Acids Discussed in This Work. [Link]

-

IRE Journals. (2018). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 2(5). [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. JCPS, 8(2). [Link]

-

Royal Society of Chemistry. (2016). Supporting information. [Link]

-

CAS Common Chemistry. N-(4-Bromo-2-chlorophenyl)acetamide. American Chemical Society. [Link]

-

ResearchGate. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. [Link]

-

PubMed. (2021). N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations. International Journal of Biological Macromolecules, 166, 654-664. [Link]

-

PubChem. N-acetylglutamic acid. National Center for Biotechnology Information. [Link]

-

NIST. 2-Bromoacetamide. National Institute of Standards and Technology. [Link]

-

Taylor & Francis Online. Structure elucidation – Knowledge and References. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-(2-Bromo-5-chlorophenyl)acetamide

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel and existing chemical entities is a cornerstone of progress. N-(2-Bromo-5-chlorophenyl)acetamide (CAS No. 827-66-7) is a substituted acetanilide that serves as a valuable building block in organic synthesis.[1][2] Its utility in creating more complex molecules, potentially with pharmacological activity, necessitates a thorough understanding of its chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural analysis of organic compounds in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple presentation of data. It delves into the causal relationships between the molecule's structure and its spectral features, offering field-proven insights into spectral interpretation, experimental design, and data validation.

Molecular Structure and Predicted Spectral Features

The foundation of any spectral interpretation lies in a clear understanding of the molecule's structure. The arrangement of atoms and the electronic effects of the substituents—the acetamido group, a bromine atom, and a chlorine atom—on the phenyl ring dictate the chemical environment of each nucleus, and thus, their resonance frequencies in the NMR experiment.

Figure 1: Chemical structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Signals

Based on the structure, we can predict the following distinct proton environments:

-

Three Aromatic Protons: H3, H4, and H6 are chemically non-equivalent and will appear as separate signals in the aromatic region (typically 6.5-8.5 ppm).[3][4] Their splitting patterns will be governed by spin-spin coupling with their neighbors.

-

One Amide Proton: The N-H proton will likely appear as a broad singlet due to quadrupolar coupling with the nitrogen nucleus and potential chemical exchange. Its chemical shift is highly dependent on solvent and concentration.[5]

-

Three Methyl Protons: The three protons of the acetamide methyl group (CH₃) are equivalent and will appear as a sharp singlet in the aliphatic region.

Predicted ¹³C NMR Signals

The molecule's lack of symmetry means all eight carbon atoms are unique and should produce eight distinct signals:

-

Six Aromatic Carbons: C1 through C6 will resonate in the aromatic region of the spectrum (typically 110-150 ppm).[3][6] The carbons directly attached to the electronegative halogen and nitrogen atoms (C1, C2, C5) will have their chemical shifts significantly influenced.

-

One Carbonyl Carbon: The C=O carbon of the amide group is highly deshielded and will appear far downfield (typically 165-175 ppm).[7]

-

One Methyl Carbon: The CH₃ carbon will be the most shielded carbon, appearing far upfield (typically around 20-30 ppm).[8]

In-Depth Spectral Analysis: ¹H NMR

The ¹H NMR spectrum provides critical information on the electronic environment and connectivity of protons within the molecule. The analysis is built upon three pillars: chemical shift (δ), signal integration, and splitting patterns (J-coupling).

Chemical Shift (δ) and Substituent Effects

The position of a signal on the x-axis (chemical shift) is determined by the local magnetic field experienced by the proton, which is modulated by the surrounding electron density.

-

Aromatic Region (δ 7.0 - 8.5 ppm): The protons on the phenyl ring are deshielded due to the ring current effect.[3] Their precise shifts are further influenced by the substituents. Both halogens (Br, Cl) are electron-withdrawing through induction but electron-donating through resonance. The acetamido group (-NHC(O)CH₃) is an activating, ortho-, para-directing group.

-

H6: This proton is ortho to the electron-withdrawing chlorine atom and meta to the acetamido group. It is expected to be significantly deshielded.

-

H4: Positioned between the two halogen atoms, this proton's environment is influenced by the meta-relationship to both the acetamido and chloro groups and an ortho-relationship to the bromo group.

-

H3: This proton is ortho to the acetamido group and the bromine atom, placing it in a complex electronic environment. It is often the most deshielded aromatic proton in similar structures.

-

-

Amide Proton (δ ~8.0 - 9.5 ppm): The N-H proton signal is typically observed as a broad singlet. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group and its involvement in intermolecular hydrogen bonding. In a solvent like DMSO-d₆, this peak is often more distinct and less broad than in CDCl₃.[5]

-

Methyl Protons (δ ~2.2 ppm): The acetyl methyl protons are in a relatively shielded environment and appear as a sharp singlet, consistent with other N-phenylacetamide structures.[9][10]

Spin-Spin Splitting (J-Coupling)

The splitting of signals into multiplets reveals the number of adjacent protons. The magnitude of the coupling constant (J, in Hz) provides information about the spatial relationship between the coupled nuclei.

-

H6 is expected to appear as a doublet due to meta-coupling with H4 (⁴JHH ≈ 2-3 Hz).

-

H4 should appear as a doublet of doublets (dd) , being coupled to H3 (ortho-coupling, ³JHH ≈ 8-9 Hz) and H6 (meta-coupling, ⁴JHH ≈ 2-3 Hz).

-

H3 is predicted to be a doublet due to ortho-coupling with H4 (³JHH ≈ 8-9 Hz).

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | 8.0 - 9.5 | br s | - | 1H |

| H3 | ~8.2 | d | ³J₃,₄ ≈ 8.5 | 1H |

| H6 | ~7.6 | d | ⁴J₆,₄ ≈ 2.5 | 1H |

| H4 | ~7.3 | dd | ³J₄,₃ ≈ 8.5, ⁴J₄,₆ ≈ 2.5 | 1H |

| CH₃ | ~2.2 | s | - | 3H |

| Table 1: Predicted ¹H NMR spectral data for this compound in CDCl₃. |

In-Depth Spectral Analysis: ¹³C NMR

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment, including hybridization and proximity to electronegative atoms.

Chemical Shift (δ) Analysis

-

Carbonyl Carbon (δ ~168-170 ppm): The amide carbonyl carbon is significantly deshielded due to the double bond and the electronegativity of the oxygen atom, causing it to appear at the far downfield end of the spectrum.[7]

-

Aromatic Carbons (δ ~115-140 ppm):

-

C1 (ipso- to -NHAc): The carbon atom bonded to the nitrogen of the acetamido group. Its chemical shift is typically around 135-138 ppm.

-

C2 (ipso- to -Br): The direct attachment of the bromine atom causes a distinct shift. The "heavy atom effect" can sometimes shield this carbon, but its position is generally found around 115-120 ppm.

-

C5 (ipso- to -Cl): The carbon bearing the chlorine atom is deshielded due to chlorine's electronegativity and typically resonates around 130-134 ppm.

-

C3, C4, C6: The remaining aromatic carbons will have shifts determined by their position relative to the three substituents. Their exact assignment often requires advanced 2D NMR techniques like HSQC and HMBC, but they are expected to fall within the 120-135 ppm range.[3][11]

-

-

Methyl Carbon (δ ~25 ppm): The sp³-hybridized methyl carbon is highly shielded and appears at the upfield end of the spectrum.[12][13]

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) |

| C=O | ~169.0 |

| C1 | ~137.5 |

| C5 | ~133.0 |

| C4 | ~131.0 |

| C6 | ~125.0 |

| C3 | ~122.0 |

| C2 | ~118.0 |

| CH₃ | ~25.0 |

| Table 2: Predicted ¹³C NMR spectral data for this compound in CDCl₃. |

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is paramount. The following protocol outlines a robust methodology for the analysis of this compound.

Workflow Diagram

Sources

- 1. This compound - 楚肽生物科技 [apeptides.com]

- 2. 827-66-7|this compound|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homepages.bluffton.edu [homepages.bluffton.edu]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. (Solved) - Analyze the 1H NMR spectrum of acetanilide. Draw structure, name... (1 Answer) | Transtutors [transtutors.com]

- 10. anorganik.uni-tuebingen.de [anorganik.uni-tuebingen.de]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

"crystal structure analysis of N-(2-Bromo-5-chlorophenyl)acetamide"

An In-depth Technical Guide to the Crystal Structure Analysis of N-(2-Bromo-5-chlorophenyl)acetamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale involved in the single-crystal X-ray diffraction analysis of this compound, a halogenated aromatic amide of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document outlines the complete, field-proven workflow for its determination and analysis. We will delve into the synthesis and crystallization, data acquisition, and structure refinement, culminating in a detailed discussion of the anticipated structural features and intermolecular interactions that govern its solid-state architecture. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the intricacies of crystallographic analysis for small organic molecules.

Introduction: The Significance of Halogenated Acetanilides

N-arylacetamides are a crucial class of compounds in organic chemistry and pharmacology. The introduction of halogen atoms, such as bromine and chlorine, onto the phenyl ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding affinity. Specifically, the substitution pattern in this compound suggests the potential for a rich tapestry of intermolecular interactions, including hydrogen bonds and halogen bonds, which can influence crystal packing and, consequently, the material's bulk properties like solubility and dissolution rate. A detailed crystal structure analysis is, therefore, indispensable for a fundamental understanding of its structure-property relationships.[1][2]

Experimental Workflow: A Validating System from Synthesis to Structure

The journey from a powdered compound to a fully elucidated crystal structure is a multi-step process where each stage is critical for the success of the next. The following sections detail the robust and validated protocols for this endeavor.

Synthesis and Purification

The synthesis of this compound can be readily achieved through the acylation of 2-bromo-5-chloroaniline with acetyl chloride or acetic anhydride.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: To a solution of 2-bromo-5-chloroaniline (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is added a base, typically pyridine or triethylamine (1.2 eq.), at 0 °C under an inert atmosphere.

-

Acylation: Acetyl chloride (1.1 eq.) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography indicates the complete consumption of the starting aniline.

-

Workup: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a crystalline solid.[3]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystal structure analysis.[4][5] Several techniques can be employed to grow diffraction-quality crystals of small organic molecules.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks, leading to the formation of crystals.[6][7]

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open container, which is then sealed inside a larger container holding a less volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[6][8]

-

Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two solvents as they slowly mix.[8]

For this compound, a systematic screening of various solvents and crystallization techniques is recommended to identify the optimal conditions for single crystal growth.

Visualizing the Path to Discovery: The Crystallographic Workflow

The following diagram illustrates the logical flow of the entire process, from the initial synthesis to the final, validated crystal structure.

Caption: A flowchart illustrating the key stages of crystal structure analysis.

Data Acquisition and Processing

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.

Step-by-Step Data Collection Protocol:

-

Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is mounted on a goniometer head.[9]

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[10] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[9][11][12] The data are typically collected as a series of images while the crystal is rotated.[13][14]

-

Data Processing: The collected images are processed to integrate the reflection intensities, which are then corrected for various experimental factors. This process yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F²|) and their standard uncertainties.

Structure Solution and Refinement

The processed diffraction data are used to solve and refine the crystal structure.

Step-by-Step Structure Solution and Refinement Protocol:

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, often with software like SHELXT.[15]

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares minimization procedure, commonly performed with programs like SHELXL.[16][17][18] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like CheckCIF to ensure its geometric and crystallographic reasonability.

Anticipated Crystallographic Data and Molecular Structure

Based on the analysis of similar small organic molecules, the following table presents a plausible set of crystallographic parameters for this compound.

| Parameter | Expected Value |

| Chemical Formula | C₈H₇BrClNO |

| Formula Weight | 248.51 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| Volume (ų) | 1200 - 1600 |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.7 - 1.9 |

| R-factor | < 0.05 |

Visualizing the Molecule and its Interactions

The following diagram depicts the molecular structure of this compound and highlights the key atoms involved in potential intermolecular interactions.

Caption: The chemical structure of this compound.

Discussion: Anticipated Structural Features and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by a network of non-covalent interactions.

-

Hydrogen Bonding: A prominent feature in the crystal structures of N-arylacetamides is the presence of N—H···O hydrogen bonds, which often lead to the formation of one-dimensional chains or tapes of molecules.[19][20]

-

Halogen Bonding: The presence of both bromine and chlorine atoms provides the potential for halogen bonding interactions, where the halogen atom acts as an electrophilic species interacting with a nucleophilic atom, such as the carbonyl oxygen. These interactions can play a significant role in directing the crystal packing.[2][21]

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) will depend on the interplay of the other intermolecular forces.

-

Other Weak Interactions: C—H···O and C—H···π interactions are also likely to contribute to the overall stability of the crystal structure.[1][22]

A detailed analysis of these interactions, including their geometries and relative contributions to the overall lattice energy, would be a key outcome of the crystal structure determination. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.[1][2]

Conclusion

The crystal structure analysis of this compound, while not yet reported, can be confidently approached using the well-established and validated methodologies outlined in this guide. The synthesis, crystallization, and subsequent X-ray diffraction analysis will provide invaluable insights into its three-dimensional structure. The elucidation of the intricate network of intermolecular interactions, including hydrogen and halogen bonds, will be crucial for understanding its solid-state properties and for the rational design of new materials and pharmaceutical compounds.

References

- Probert, M. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.

- Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. RSC Publishing.

- (n.d.). Crystallization of small molecules.

- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.

- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.

- (n.d.). Powder X-ray Diffraction Protocol/SOP.

- Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Google Sites.

- Sheldrick, G. M. (n.d.). Crystal structure refinement with SHELXL. PMC - NIH.

- (n.d.). Collection of X-ray diffraction data from macromolecular crystals. PMC - PubMed Central.

- (n.d.). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic.

- (n.d.). Crystallization. Organic Chemistry at CU Boulder.

- (n.d.). Data-collection strategies. IUCr Journals - International Union of Crystallography.

- (n.d.). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI.

- (n.d.). (PDF) Crystal structure refinement with SHELXL. ResearchGate.

- (n.d.). The SHELX package. MIT OpenCourseWare.

- (n.d.). (IUCr) Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate.

- (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. NIH.

- (2021, February 10). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. PMC - NIH.

- (n.d.). Crystal structure and molecular conformation of chloro and bromo phenyl derivatives of 1, 2-diaryl-6-methoxy-1, 2, 3, 4-tetrahydroisquinoline: A comparative study with fluoro analogues. Scite.

- (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals.

- (n.d.). Acetamide, N-bromo-. Organic Syntheses Procedure.

- (n.d.). (PDF) 2-Bromo-N-(2-chlorophenyl)acetamide. ResearchGate.

- (n.d.). X-ray diffraction powder patterns for acetanilide tetrachloromercurate(II), an inorganic–organic hybrid material. ResearchGate.

- (2018, March 5). (PDF) N-(2-Bromophenyl)acetamide. ResearchGate.

- (n.d.). Crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro- acetamide, C15H10BrCl2NO2. ResearchGate.

- (2024, November 26). Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. PMC - NIH.

-

(2022, November 22). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][4][5]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PMC - PubMed Central. Retrieved from

- (2025, August 10). Synthesis, X-Ray Crystallography, Theoretical Investigation and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide | Request PDF. ResearchGate.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irejournals.com [irejournals.com]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 9. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 10. Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. mcgill.ca [mcgill.ca]

- 13. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scite.ai [scite.ai]

- 22. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility of N-(2-Bromo-5-chlorophenyl)acetamide in Common Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of N-(2-Bromo-5-chlorophenyl)acetamide, a compound of interest in contemporary chemical research and drug development. By integrating theoretical principles with detailed experimental protocols, this document serves as a vital resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction: Understanding the Molecule and its Environment

This compound is an aromatic amide derivative. Its molecular structure, featuring a substituted phenyl ring with both bromine and chlorine atoms, an acetamide group, imparts a specific set of physicochemical properties that govern its behavior in various solvents. The solubility of a compound is fundamentally dictated by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[1][2] The polarity of a molecule is influenced by the presence of polar bonds and its overall molecular geometry. In this compound, the amide linkage (-NH-C=O) introduces polarity through its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). The halogen substituents (Br and Cl) also contribute to the molecule's polarity due to their electronegativity.

The choice of solvent is critical in many chemical processes, including synthesis, purification, and formulation.[3][4] Solvents are broadly classified based on their polarity, which can be quantified by parameters such as the dielectric constant and the polarity index.[5][6][7][8] A higher dielectric constant generally indicates a more polar solvent, capable of stabilizing charged or polar species.[7][8] Solvents can be further categorized as polar protic (containing acidic protons, e.g., alcohols), polar aprotic (lacking acidic protons, e.g., acetone), and nonpolar (e.g., hexane).

Theoretical Framework: Predicting Solubility

The solubility of this compound in a given organic solvent is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Based on its structure, this compound is expected to be a sparingly soluble to moderately soluble compound in many common organic solvents. The presence of the halogen atoms and the amide group suggests it will exhibit some degree of polarity. However, the relatively large, nonpolar aromatic ring will limit its solubility in highly polar solvents like water. Conversely, its polarity will also limit its solubility in purely nonpolar solvents like alkanes. Therefore, solvents with intermediate polarity are likely to be the most effective at dissolving this compound.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, self-validating experimental protocol for the quantitative determination of the solubility of this compound. This method is based on the principle of equilibrium solubility, a widely accepted technique for accurate solubility measurement.[9][10]

Materials and Equipment

-

This compound (CAS 827-66-7)[11]

-

A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The experimental workflow is designed to ensure that the measured solubility represents a true equilibrium state.

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation :

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Dilution and Analysis :

-

Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis spectrophotometer).

-

Analyze the diluted samples to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation of Solubility :

-

Calculate the solubility of this compound in each solvent using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Data Presentation and Interpretation

The experimentally determined solubility data for this compound in various organic solvents would be compiled into a table for clear comparison.

Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Solvent Type | Dielectric Constant (at 20°C)[5][12][13] | Predicted Solubility (g/L) |

| Hexane | Nonpolar | 1.88 | Very Low |

| Toluene | Nonpolar (Aromatic) | 2.38 | Low |

| Chloroform | Weakly Polar | 4.81 | Moderate |

| Ethyl Acetate | Polar Aprotic | 6.02 | Moderate to High |

| Dichloromethane | Polar Aprotic | 8.93 | High |

| Acetone | Polar Aprotic | 20.7 | High |

| Ethanol | Polar Protic | 24.55 | Moderate |

| Methanol | Polar Protic | 32.70 | Moderate |

Discussion of Expected Results:

The predicted solubility trend in Table 1 is based on the principle of "like dissolves like."

-

Nonpolar Solvents (Hexane, Toluene): The low predicted solubility in hexane is due to the significant difference in polarity between the nonpolar solvent and the polar solute. Toluene, being an aromatic solvent, may show slightly better solubility due to potential π-π stacking interactions with the phenyl ring of the solute.

-

Polar Aprotic Solvents (Chloroform, Ethyl Acetate, Dichloromethane, Acetone): These solvents are expected to be effective at dissolving this compound. They possess a significant dipole moment that can engage in dipole-dipole interactions with the polar amide group and the C-X bonds of the solute. The absence of strong hydrogen bonding networks in these solvents allows for easier accommodation of the solute molecules.

-

Polar Protic Solvents (Ethanol, Methanol): While these solvents are polar, their strong hydrogen-bonding networks (solvent-solvent interactions) need to be disrupted to dissolve the solute. The energy required to break these interactions may not be fully compensated by the formation of solute-solvent hydrogen bonds, leading to moderate, rather than high, solubility.

Practical Applications and Significance

The solubility data of this compound is crucial for various applications in research and industry:

-

Reaction Medium Selection: Choosing an appropriate solvent in which the reactants are soluble is fundamental for achieving optimal reaction kinetics and yield.

-

Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization protocols for purifying the compound.[1]

-

Formulation Development: In the pharmaceutical industry, understanding the solubility of an active pharmaceutical ingredient (API) in different solvents is a prerequisite for developing stable and bioavailable drug formulations.

-

Analytical Method Development: The choice of solvent is critical for preparing samples for analysis by techniques such as HPLC, ensuring the analyte is fully dissolved and does not precipitate in the mobile phase.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. By combining theoretical principles with a detailed, validated experimental protocol, this document equips researchers and scientists with the necessary knowledge and methodology to accurately determine and interpret the solubility of this compound. A thorough understanding of solubility is indispensable for the successful application of this compound in various fields of chemical science.

References

- Comparison of the polarity of organic solvents. (2022, October 13).

- Dielectric Constant. Retrieved from a chemical supplier's technical resource page.

- Polarity of Solvents.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11).

- Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 22).

- How to determine the solubility of a substance in an organic solvent? (2024, May 28).

- Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester. Retrieved from the University of Rochester Department of Chemistry website.

- Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a university's organic chemistry lab manual.

- How do you distinguish the polarity of organic solvent? (2014, October 15).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from an educational resource on solubility experiments.

- Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from a university's chemistry department glossary.

- Dielectric Constant of Common solvents.

- Solubility of organic compounds (video) - Khan Academy.

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).

- Solvent Physical Properties.

- N-(2-bromo-4-chlorophenyl)acetamide | C8H7BrClNO | CID 282685 - PubChem.

- N-(2-Bromo-5-methoxyphenyl)acetamide | C9H10BrNO2 | CID 14493071 - PubChem.

- N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9) - Chemchart.

- 827-66-7|this compound - BLDpharm.

- Acetamide, N-bromo - Organic Syntheses Procedure.

- 2-Bromoacetamide synthesis and purification methods - Benchchem.

- Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals.

- 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide Safety Data Sheets - Echemi.

- (PDF) 2-Bromo-N-(2-chlorophenyl)acetamide - ResearchGate. (2004).

- N-(2-Bromo-4-chlorophenyl)acetamide | 57045-85-9 - Sigma-Aldrich.

- N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem.

Sources

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. Dielectric Constant [macro.lsu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. 827-66-7|this compound|BLD Pharm [bldpharm.com]

- 12. depts.washington.edu [depts.washington.edu]

- 13. Solvent Physical Properties [people.chem.umass.edu]

A Technical Guide to the Spectroscopic Characterization of N-(2-Bromo-5-chlorophenyl)acetamide

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of N-(2-Bromo-5-chlorophenyl)acetamide, a halogenated aromatic amide of interest in synthetic chemistry and drug development. Recognizing the limited availability of direct spectroscopic data for this specific compound, this guide employs a predictive and comparative approach, leveraging established principles of nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). By analyzing the expected spectral features based on the constituent functional groups and substitution patterns, this document serves as an in-depth resource for researchers and scientists. Detailed, field-proven protocols are presented, emphasizing experimental design and data interpretation to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Imperative for this compound

This compound belongs to the class of halogenated acetanilides, compounds that are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals. The precise arrangement of the bromo, chloro, and acetamido groups on the phenyl ring dictates the molecule's chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation is a critical prerequisite for its use in further research and development.

Spectroscopic techniques are the cornerstone of modern chemical analysis, offering non-destructive and highly detailed insights into molecular structure. This guide will systematically explore the application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to elucidate the structure of this compound. The causality behind experimental choices and the interpretation of the resulting data will be explained from the perspective of a seasoned application scientist.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy: A Proton's Perspective

Expertise & Experience: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the 1,2,4-trisubstitution pattern of the benzene ring.

Expected ¹H NMR Spectral Features:

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| Amide (N-H) | ~ 8.0 - 9.0 | Broad Singlet | The amide proton is typically deshielded and may exhibit broadening due to quadrupole effects of the adjacent nitrogen and potential hydrogen bonding. |

| Aromatic (Ar-H) | 6.5 - 8.0 | Doublet, Doublet of Doublets | The electron-withdrawing effects of the halogens and the amide group will shift these protons downfield.[1] The specific ortho, meta, and para coupling constants will reveal the substitution pattern. |

| Methyl (CH₃) | ~ 2.1 | Singlet | The methyl protons of the acetyl group are expected to appear as a singlet in a region typical for acetanilides.[2] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can help in observing the N-H proton which might exchange with residual water in other solvents.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals to determine the relative number of protons.

-

Trustworthiness: The protocol's self-validating nature lies in the consistency of the observed data. The integration of the signals should correspond to the number of protons in each environment (e.g., a 3H singlet for the methyl group, and a total of 3H for the aromatic region). The coupling patterns of the aromatic protons must be consistent with the proposed 1,2,4-trisubstitution.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: The ¹³C NMR spectrum provides a count of the number of unique carbon environments in the molecule. For this compound, we expect to see eight distinct signals: six for the aromatic carbons, one for the carbonyl carbon, and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

Expected ¹³C NMR Spectral Features:

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 165 - 175 | The carbonyl carbon of an amide is typically found in this downfield region.[3] |

| Aromatic (C-NH) | 135 - 145 | The carbon attached to the nitrogen is expected to be deshielded. |

| Aromatic (C-Br) | 110 - 120 | The carbon bearing the bromine atom will be influenced by the heavy atom effect.[4] |

| Aromatic (C-Cl) | 125 - 135 | The carbon attached to the chlorine will be deshielded due to chlorine's electronegativity.[5] |

| Aromatic (C-H) | 120 - 140 | The remaining aromatic carbons will have chemical shifts influenced by the cumulative effects of the substituents. |

| Methyl (CH₃) | ~ 25 | The methyl carbon of the acetyl group appears in the typical aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Tune the probe to the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

-

Set a wider spectral width (e.g., 0-220 ppm).

-

-

Data Acquisition:

-

Acquire a significantly larger number of scans compared to ¹H NMR (e.g., 128-1024 or more) to compensate for the low natural abundance and sensitivity of the ¹³C nucleus.

-

A longer relaxation delay may be necessary for quaternary carbons.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the deuterated solvent signal.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups, perform DEPT-90 and DEPT-135 experiments. In a DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are absent. A DEPT-90 spectrum will only show CH signals.

Trustworthiness: The combination of the broadband-decoupled ¹³C spectrum and the DEPT experiments provides a robust validation of the carbon skeleton. The number of signals should match the number of unique carbons, and the DEPT results should align with the proposed structure (i.e., one CH₃, three aromatic CHs, and four quaternary carbons including the carbonyl).

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the key characteristic absorptions will be from the N-H bond, the C=O (amide I) bond, and the C-N bond, as well as vibrations from the substituted aromatic ring.

Expected FT-IR Spectral Features:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3170 - 3370 | Medium | This peak is characteristic of a secondary amide.[6] Its position can be influenced by hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | These absorptions are typical for C-H bonds on a benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak | Arising from the methyl group. |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong | This is a very characteristic and intense absorption for the carbonyl group in an amide.[7][8] |

| N-H Bend (Amide II) | 1510 - 1570 | Medium to Strong | This band, resulting from a combination of N-H bending and C-N stretching, is also a hallmark of secondary amides.[6] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected in this region due to the vibrations of the benzene ring. |

| C-Br Stretch | 500 - 600 | Medium to Strong | The C-Br stretching frequency is in the fingerprint region and can be difficult to assign definitively without comparison to similar structures.[9] |

| C-Cl Stretch | 600 - 800 | Medium to Strong | The C-Cl stretch also appears in the fingerprint region. |

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Collect a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum, resulting in an absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Trustworthiness: The presence of the strong amide I (C=O) and amide II (N-H bend) bands provides strong, self-validating evidence for the amide functional group. The N-H stretch further confirms this assignment.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion peak.

Expected Mass Spectral Features (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in peaks at M, M+2, and M+4 with a predictable intensity ratio, providing a definitive signature for the presence of one bromine and one chlorine atom.

-

Key Fragmentation Pathways:

-

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring is a common fragmentation pathway for aromatic amides.[10][11] This would lead to the formation of the [CH₃C=O]⁺ ion (m/z 43) and the [BrClC₆H₃NH]⁺ radical.

-

N-CO Cleavage: Cleavage of the amide bond can also occur, resulting in the formation of an acylium ion [BrClC₆H₃NHCO]⁺.[12]

-

Loss of Ketene: A common rearrangement in acetanilides involves the loss of ketene (CH₂=C=O, 42 Da) from the molecular ion.[13]

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Trustworthiness: The isotopic pattern of the molecular ion is a highly reliable and self-validating feature. If the observed pattern matches the theoretical pattern for a compound containing one bromine and one chlorine atom, it provides very strong evidence for the elemental composition.

Caption: Logical flow for Mass Spectrometry analysis.

Conclusion: A Synergistic Approach to Structural Verification